molecular formula C2HBr2F3 B1274196 2,2-Dibromo-1,1,1-trifluoroethane CAS No. 354-30-3

2,2-Dibromo-1,1,1-trifluoroethane

Cat. No. B1274196
CAS RN: 354-30-3
M. Wt: 241.83 g/mol
InChI Key: YUQQQYGEDJGUCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds is described in several studies. For instance, the generation of dibromofluoromethyllithium from tribromofluoromethane and its subsequent reactions to produce fluorinated alcohols and olefins is detailed . Another study discusses the facile synthesis of 1,1-difluoroallenes from 1,1,1-trifluoro-2-iodoethane . Additionally, the selective hydrodechlorination of 1,1,2-trichlorotrifluoroethane to trifluoroethene, a key intermediate to a CFC replacement for refrigeration, is catalyzed by a Bi–Pd catalyst .

Molecular Structure Analysis

The molecular structure of various difluoroethanes has been studied using electron diffraction. The existence of isomeric forms and their bond lengths and angles are reported, providing a basis for understanding the structural characteristics of 2,2-Dibromo-1,1,1-trifluoroethane . The angular dependence of coupling constants in 1,2-difluoroethane, which is independent of hyperconjugation, is also discussed .

Chemical Reactions Analysis

Several papers describe the chemical reactions involving halogenated hydrocarbons. The addition of dibromochlorotrifluoroethane to chlorotrifluoroethylene under UV radiation, leading to the synthesis of perfluorinated compounds, is one such reaction . Vinylic substitution reactions of dibromodifluoroethylene and tribromofluoroethylene with alkoxide ions are also explored, revealing a multiplicity of products and an intramolecular element effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 1,1,1,2-tetrafluoroethane, have been studied using gas-phase electron diffraction. The bond lengths and angles obtained provide insights into the molecular geometry, which can be related to the physical properties of 2,2-Dibromo-1,1,1-trifluoroethane .

Scientific Research Applications

Catalytic Cleavage and Synthesis

Transition-metal catalysis involving Ni(0) or Cu(0) has been employed for the reductive cleavage of unactivated carbon-halogen bonds in chloro-fluoroethanes, leading to the formation of compounds like 1,1,1-trifluoroethane and 1,1-difluoroethylene. This process, facilitated by a single electron transfer (SET), showcases the potential of 2,2-Dibromo-1,1,1-trifluoroethane in synthetic organic chemistry and material science for generating valuable fluorinated compounds with high yields (Xiaojun & Qing-Yun, 2012).

Environmental and Recycling Research

Research has been conducted on the reductive dechlorination of chloro-fluoroethanes to address the recycling problem of halogenated waste materials. For example, 1,2,2-trichloro-1,1-difluoroethane, a waste product from the production of 2,2-dichloro-1,1,1-trifluoroethane, has been converted to 1-chloro-2,2-difluoroethylene, demonstrating an efficient method for managing and repurposing industrial waste, which has implications for environmental sustainability and industrial processes (Wang, Yang, & Xiang, 2013).

Advanced Material Synthesis

The compound has been utilized in the synthesis of advanced materials, such as the preparation of 1,1-difluoroallenes. These compounds are synthesized through reactions involving halogenated intermediates derived from 2,2-Dibromo-1,1,1-trifluoroethane, indicating its role in creating novel materials with potential applications in pharmaceuticals, agrochemicals, and material science (Oh, Fuchibe, Yokota, & Ichikawa, 2012).

Chemical Reaction Mechanisms

The chemical properties and reaction mechanisms of halogenated ethanes, including those similar to 2,2-Dibromo-1,1,1-trifluoroethane, have been extensively studied. Insights into processes such as 'entrainment' in SRN1 reactions highlight the complex behaviors and reactivities of these compounds, contributing to a deeper understanding of their roles in synthetic and mechanistic chemistry (Tang & Chen, 2015).

Physical Property Investigations

Studies on the physical properties of related halogenated compounds, such as viscosity measurements, provide critical data for various applications, including refrigerants, aerosol propellants, and in the design of chemical processes. Understanding the viscosity and other physical properties of these compounds under different conditions is essential for their effective and safe industrial use (Yokoyama & Takahashi, 2000).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

properties

IUPAC Name

2,2-dibromo-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQQQYGEDJGUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956814
Record name 2,2-Dibromo-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1,1,1-trifluoroethane

CAS RN

354-30-3
Record name 2,2-Dibromo-1,1,1-trifluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dibromo-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Hine, R Wiesboeck, RG Ghirardelli - Journal of the American …, 1961 - ACS Publications
The base-catalyzed deuterium exchange of CF3CDCI2, CFsCDBrCl, CF3CDBr2 and CF3CDI2 was found to proceed with negligible interference from base-consuming side reactions. …
Number of citations: 57 pubs.acs.org
H Roychaudhury - 1977 - search.proquest.com
The acylation of toluene by diethylmalonyl dichloride in carbon disulphide solvent, originally reported by Karl Fleischer, has been re-investigated. In agreement with Fleischer, 5-methyl-…
Number of citations: 0 search.proquest.com
J Hine, R Wiesboeck, OB Ramsay - Journal of the American …, 1961 - ACS Publications
Kinetic studies are reported for the reactions of 2, 2-dichloro-1, 1, 1-trifluoroethane, 2-bro: no-2-chloro-l, l, l~ trifluoroethane, 2, 2-dibromo-1, 1, 1-trifluoroethane, 2, 2-diiodo-l, 1, 1-…
Number of citations: 83 pubs.acs.org
EN Cohen, HW Brewer - Modern Inhalation Anesthetics, 1972 - Springer
Present day manufacturers evidence considerable awareness in the problem of toxic impurities in anesthetic drugs. Rigid standards are set by the Food and Drug Administration and …
Number of citations: 0 link.springer.com
N Kvasovs, J Fang, F Kliuev… - Journal of the American …, 2023 - ACS Publications
A visible light-induced palladium-catalyzed homologative three-component synthesis of allylic amines has been developed. This protocol proceeds via a unique mechanism involving …
Number of citations: 3 pubs.acs.org
DS Dierdorf, RE Tapscott, SR Skaggs, TA Moore… - 1993 - apps.dtic.mil
As a result of stratospheric ozone depletion and greenhouse warming concerns, the present halon fire-extinguishing agents will be phased out by 1 January 1994 under an international …
Number of citations: 0 apps.dtic.mil
T Goorden - 2023 - goorden.be
Per-and polyfluoroalkyl substances (PFAS) have been at the center of numerous toxicological and environmental concerns and regulatory scandals for two decades. Previous research …
Number of citations: 2 www.goorden.be
ER Larsen - Modern Inhalation Anesthetics, 2012 - Springer
During the past 10 years, several new anesthetic agents have come into wide-spread use. Three of these agents, halothane, methoxyflurane, and fluroxene, are commercial drugs and …
Number of citations: 2 link.springer.com

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